molecular formula C13H16N2O2S B11434287 N-isopropyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

N-isopropyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

Cat. No.: B11434287
M. Wt: 264.35 g/mol
InChI Key: FSHPHIWAHBCJTR-UHFFFAOYSA-N
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Description

3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(PROPAN-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(PROPAN-2-YL)PROPANAMIDE typically involves the condensation of 2-aminobenzothiazole with an appropriate acylating agent. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include acetic anhydride, propanoyl chloride, and isopropylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(PROPAN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(PROPAN-2-YL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(PROPAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    N-(Propan-2-yl)benzamide: A structurally related compound with similar amide functionality.

Uniqueness

3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(PROPAN-2-YL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of both benzothiazole and amide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C13H16N2O2S/c1-9(2)14-12(16)7-8-15-10-5-3-4-6-11(10)18-13(15)17/h3-6,9H,7-8H2,1-2H3,(H,14,16)

InChI Key

FSHPHIWAHBCJTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCN1C2=CC=CC=C2SC1=O

Origin of Product

United States

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